

Technical Guide: 2-(3,4-Difluorophenoxy)-4-methylaniline[1][2][3]

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Compound of Interest

Compound Name: 2-(3,4-Difluorophenoxy)-4-methylaniline

CAS No.: 946729-19-7

Cat. No.: B3172568

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Part 1: Chemical Identity & Core Properties

This compound is a bi-aryl ether featuring an aniline core substituted with a methyl group and a difluorophenoxy moiety. Its specific substitution pattern (2-phenoxy, 4-methyl) distinguishes it from common isomers used in other pharmaceutical series.

Property	Specification
Chemical Name	2-(3,4-Difluorophenoxy)-4-methylaniline
Common Synonyms	2-(3,4-Difluorophenoxy)-4-methylbenzenamine; 4-Methyl-2-(3,4-difluorophenoxy)aniline
CAS Registry Number	Not Widely Indexed (Refer to Vendor IDs: SCBT sc-396656; Huateng 2035871)
Molecular Formula	
Molecular Weight	235.23 g/mol
SMILES	<chem>Cc1ccc(N)c(Oc2ccc(F)c(F)c2)c1</chem>
Physical State	Solid (typically off-white to pale brown powder)
Solubility	Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water

Structural Significance

The 3,4-difluorophenoxy group is a critical pharmacophore in medicinal chemistry. The fluorine atoms increase metabolic stability (blocking P450 oxidation sites) and enhance lipophilicity, improving membrane permeability. The 2-position ether linkage forces a non-planar conformation, often essential for fitting into the hydrophobic pockets of kinase enzymes (e.g., c-Met, VEGFR).

Part 2: Synthesis & Manufacturing Protocol

The synthesis of **2-(3,4-Difluorophenoxy)-4-methylaniline** is typically achieved via a two-step sequence: Nucleophilic Aromatic Substitution (

) followed by Nitro Reduction.

Reaction Pathway (Graphviz Diagram)

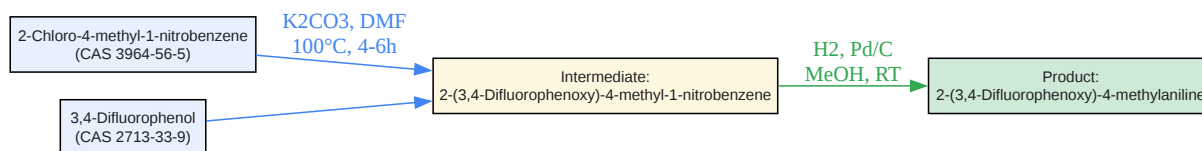


Figure 1: Two-step synthesis via SNAr coupling and catalytic hydrogenation.

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Figure 1: Two-step synthesis via SNAr coupling and catalytic hydrogenation.

Detailed Experimental Protocol

Step 1: Ether Formation (

)

This step couples the phenol to the nitrobenzene ring. The nitro group acts as an electron-withdrawing group (EWG) to activate the ortho-chlorine for displacement.

- Reagents:
 - 2-Chloro-4-methyl-1-nitrobenzene (1.0 equiv)
 - 3,4-Difluorophenol (1.1 equiv)[1][2]
 - Potassium Carbonate () (2.0 equiv)
 - Solvent: DMF or DMSO (anhydrous)

- Procedure:
 - Charge a reaction vessel with 3,4-difluorophenol and in DMF. Stir at room temperature for 30 minutes to form the phenoxide anion.

- Add 2-Chloro-4-methyl-1-nitrobenzene slowly.
- Heat the mixture to 100–110°C and monitor by TLC/HPLC. Reaction is typically complete in 4–6 hours.
- Workup: Cool to RT, pour into ice water. The nitro-intermediate usually precipitates as a solid. Filter, wash with water, and dry.
- Critical Control Point: Ensure anhydrous conditions to prevent hydrolysis of the aryl halide to a phenol byproduct.

Step 2: Nitro Reduction

The nitro group is reduced to the primary amine () to yield the final aniline.

- Reagents:
 - Nitro-intermediate (from Step 1)
 - Hydrogen gas () or Ammonium Formate
 - Catalyst: 10% Pd/C (5-10 wt%)
 - Solvent: Methanol or Ethanol
- Procedure:
 - Dissolve the nitro-intermediate in methanol.
 - Add the Pd/C catalyst under an inert atmosphere ().
 - Introduce (balloon or mild pressure, 1-3 atm).

- Stir vigorously at RT for 2–4 hours.
- Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate under reduced pressure.
- Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexane/EtOAc) if necessary.

Part 3: Characterization & Quality Control

To ensure scientific integrity, the synthesized compound must be validated using the following analytical parameters.

Technique	Expected Signals / Criteria
1H NMR (DMSO-d6)	2.15 (s, 3H,); 4.80 (br s, 2H,); 6.5–7.5 (m, 6H, Aromatic protons). Note: The protons ortho to the ether linkage will show distinct splitting due to F-coupling.
19F NMR	Two distinct multiplets in the range of -130 to -150 ppm (corresponding to the 3,4-difluoro pattern).
HPLC Purity	>98% (Area %) at 254 nm.
Mass Spectrometry	ESI+: .

Self-Validating Logic

- NMR Check: If the integral for the

peak (approx 4.8 ppm) is missing or integrates to <2, reduction is incomplete.

- Fluorine Splitting: The presence of complex multiplets in ^{19}F NMR confirms the integrity of the 3,4-difluorophenyl ring; loss of F signals suggests defluorination (rare under these conditions but possible with aggressive reduction).

Part 4: Applications in Drug Development

This aniline serves as a "Left-Hand Side" (LHS) or "Right-Hand Side" (RHS) building block in the synthesis of Type II Kinase Inhibitors.

- Urea Formation: The primary amine reacts with isocyanates or carbamates to form diaryl ureas (common in VEGFR/PDGFR inhibitors like Sorafenib analogs).
- Amide Coupling: Reacts with carboxylic acids to link to heterocycles (quinolines, pyrimidines).
- Rationale: The 3,4-difluoro substitution mimics the electronic properties of other successful kinase inhibitors, improving potency by optimizing halogen bond interactions within the ATP-binding pocket.

References

- Santa Cruz Biotechnology (SCBT). **2-(3,4-Difluorophenoxy)-4-methylaniline** Product Data Sheet. Catalog #sc-396656. [Link](#)
- Huateng Pharma. Product List: **2-(3,4-Difluorophenoxy)-4-methylaniline**. [3][2] Product ID: 2035871. [Link](#)
- Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013. (General reference for and Nitro Reduction mechanisms).
- Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist's toolbox: an analysis of reactions used in the pursuit of drug candidates. *Journal of Medicinal Chemistry*, 54(10), 3451-3479. [Link](#)

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